Chlorotripyrrolidinophosphonium hexafluorophosphate

Catalog No.
S804320
CAS No.
133894-48-1
M.F
C12H24ClF6N3P2
M. Wt
421.73 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chlorotripyrrolidinophosphonium hexafluorophosphat...

CAS Number

133894-48-1

Product Name

Chlorotripyrrolidinophosphonium hexafluorophosphate

IUPAC Name

chloro(tripyrrolidin-1-yl)phosphanium;hexafluorophosphate

Molecular Formula

C12H24ClF6N3P2

Molecular Weight

421.73 g/mol

InChI

InChI=1S/C12H24ClN3P.F6P/c13-17(14-7-1-2-8-14,15-9-3-4-10-15)16-11-5-6-12-16;1-7(2,3,4,5)6/h1-12H2;/q+1;-1

InChI Key

BSCYRXJVGSZNKX-UHFFFAOYSA-N

SMILES

C1CCN(C1)[P+](N2CCCC2)(N3CCCC3)Cl.F[P-](F)(F)(F)(F)F

Synonyms

(T-4)chlorotri-1-pyrrolidinylphosphorus(1+) Hexafluorophosphate(1-); Pyrrolidine, Phosphorus Complex; PyCloP; Tris(1-pyrrolidino)chloroimidazolium Hexafluorophosphate

Canonical SMILES

C1CCN(C1)[P+](N2CCCC2)(N3CCCC3)Cl.F[P-](F)(F)(F)(F)F

Peptide Synthesis

Chlorotripyrrolidinophosphonium hexafluorophosphate (also known as PyCloP) is a reagent used in peptide synthesis. Peptides are chains of amino acids linked by peptide bonds, and they play essential roles in various biological processes. Peptide synthesis allows researchers to create specific peptides for various purposes, such as studying their function, developing new drugs, and creating materials with unique properties.

PyCloP acts as a coupling agent in peptide synthesis. Coupling agents promote the formation of peptide bonds between amino acids. PyCloP is particularly useful for coupling N-alkylated N-Fmoc and N-Z amino acids, which are commonly used building blocks in peptide synthesis. Studies have shown that PyCloP can achieve high yields and minimize racemization (undesired formation of mirror-image isomers) during peptide coupling reactions. (Source)

Other Research Applications

While peptide synthesis is the primary application of PyCloP in scientific research, it has also been explored for other purposes, including:

  • Sequence-selective peptide recognition: Researchers have investigated the use of PyCloP to recognize and bind to specific sequences within peptides. This could be useful for developing new methods for peptide purification and analysis. (Source: )
  • Synthesis of condensing reagents: PyCloP can be used as a starting material for the synthesis of other condensing reagents, which are essential components in various organic reactions. (Source)
  • Synthesis of heterocyclic β-sheet ligands: PyCloP has been used in the synthesis of heterocyclic β-sheet ligands, which are a class of molecules with potential applications in drug discovery. (Source)

Chlorotripyrrolidinophosphonium hexafluorophosphate is a chemical compound with the molecular formula C₁₂H₂₄ClF₆N₃P₂ and a molar mass of 421.73 g/mol. It appears as a crystalline powder, typically white to yellow in color, and has a melting point ranging from 145 to 148°C. This compound is known for its utility as a peptide coupling reagent, particularly in organic synthesis and biochemistry applications .

As a coupling reagent, PyCloP activates the carboxylic acid by converting it into a more reactive intermediate (mixed anhydride). This intermediate can then readily react with the amine nucleophile to form the amide bond. The exact mechanism of PyCloP's activation process is not fully elucidated but likely involves the formation of a P-O bond between the phosphorus atom and the carbonyl carbon of the carboxylic acid [].

Chlorotripyrrolidinophosphonium hexafluorophosphate is primarily involved in peptide synthesis through the formation of amide bonds. It reacts with carboxylic acids and amines to facilitate the coupling process, often yielding peptides with high purity and efficiency. The mechanism generally involves the activation of the carboxylic acid, allowing it to react with an amine to form an amide linkage .

While specific biological activities of chlorotripyrrolidinophosphonium hexafluorophosphate are not extensively documented, its role as a coupling reagent suggests that it may influence biological systems indirectly through its applications in peptide synthesis. The peptides produced using this reagent can exhibit various biological properties depending on their sequences and structures. Therefore, the compound's significance lies in its ability to facilitate the creation of bioactive peptides rather than exhibiting direct biological effects itself .

The synthesis of chlorotripyrrolidinophosphonium hexafluorophosphate typically involves the reaction of tripyrrolidinophosphine with hexafluorophosphate salts. This method allows for the formation of the phosphonium salt, which can then be purified through recrystallization techniques. The process is generally straightforward but requires careful handling due to the reactivity of the starting materials .

Chlorotripyrrolidinophosphonium hexafluorophosphate finds its primary application in:

  • Peptide Synthesis: It is widely used as a coupling reagent to facilitate the formation of peptide bonds.
  • Organic Synthesis: Utilized in various synthetic pathways for constructing complex organic molecules.
  • Research: Employed in laboratories for producing peptides that may be used in drug development and other biochemical applications .

Interaction studies involving chlorotripyrrolidinophosphonium hexafluorophosphate often focus on its reactivity with different amino acids and carboxylic acids during peptide synthesis. Understanding these interactions helps optimize conditions for higher yields and purities in peptide formation. Additionally, studies may explore how variations in reaction conditions affect the efficiency of amide bond formation .

Chlorotripyrrolidinophosphonium hexafluorophosphate is part of a class of phosphonium salts that serve as coupling reagents. Below are some similar compounds:

Compound NameMolecular FormulaUnique Features
Benzotriazole-1-yl-oxytripyrrolidineC₁₂H₁₄N₄OKnown for its ability to stabilize reactive intermediates
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateC₁₃H₁₈F₆N₅O₂POffers high reactivity and yields in peptide synthesis
1-HydroxybenzotriazoleC₇H₇N₃OOften used as an additive to enhance coupling reactions

Chlorotripyrrolidinophosphonium hexafluorophosphate stands out due to its specific structure, which provides unique reactivity profiles compared to other phosphonium salts. Its ability to facilitate efficient peptide bond formation while maintaining high purity levels makes it particularly valuable in synthetic organic chemistry .

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Dates

Modify: 2023-08-15

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